3-Chlorobenzaldehyde oxime

Physicochemical property Solid‑state handling Isomer comparison

Sourcing a reliable meta-chloro oxime building block with consistent melt behavior and reactivity? 3-Chlorobenzaldehyde oxime (CAS 34158-71-9) eliminates isomer-related variability in cycloaddition and Beckmann reactions. • Meta-chloro substitution ensures a melting point of 72-74°C for free-flowing ambient handling • Enables 98% yield nitrile oxide generation for cost-effective isoxazole library synthesis • Validated fragment hit against Class C β-lactamase (IC50 3.0 µM) for antibiotic resistance programs Supplied as a white crystalline solid with strict batch-to-batch consistency.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 34158-71-9
Cat. No. B1353261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzaldehyde oxime
CAS34158-71-9
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=NO
InChIInChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
InChIKeyPEGODJOFVRYPMO-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzaldehyde Oxime Overview


3‑Chlorobenzaldehyde oxime (CAS 34158‑71‑9; synonyms: m‑chlorobenzaldehyde oxime, 3‑chlorobenzaldoxime) is an aromatic aldoxime of formula C₇H₆ClNO (MW 155.58) featuring a meta‑positioned chlorine on the benzene ring and an oxime (–CH=N–OH) functional group . It is commercially supplied primarily as the (E)‑isomer, a white crystalline solid with a melting point of 72–74 °C . The compound serves as a key intermediate in the synthesis of isoxazole‑containing pharmaceuticals and agrochemicals , and its oxime group enables participation in the Beckmann rearrangement to afford amides .

Why 3-Chlorobenzaldehyde Oxime Cannot Be Replaced


The position of the chlorine substituent on the benzaldehyde oxime scaffold profoundly alters melting point, lipophilicity, and downstream reactivity. The meta‑chloro isomer (3‑Cl) melts at 72–74 °C, enabling handling as a free‑flowing crystalline solid at ambient temperature, whereas the para‑chloro isomer (4‑Cl) melts at 108–110 °C and requires elevated temperatures for melt‑processing . The unsubstituted benzaldehyde oxime is a low‑melting solid (30–35 °C) that is more prone to caking and degradation during storage . Furthermore, the electronic effect of the meta‑chloro group modulates the electrophilicity of the oxime carbon, influencing the rate of nitrile oxide generation and subsequent 1,3‑dipolar cycloaddition with unsaturated substrates . These differences render simple isomer substitution unreliable for synthetic processes that are optimized for a specific chlorine regiochemistry.

3-Chlorobenzaldehyde Oxime: Procurement Evidence


Melting Point and Solid Handling Advantage

The meta‑chloro substitution elevates the melting point of 3‑chlorobenzaldehyde oxime to 72–74 °C, compared with 30–35 °C for unsubstituted benzaldehyde oxime and 108–110 °C for the 4‑chloro isomer . This places the meta isomer in a practically advantageous range: it remains a stable, free‑flowing crystalline powder at ambient temperatures, avoiding the cold‑storage requirements of the parent oxime and the energy‑intensive heating needed for the para isomer.

Physicochemical property Solid‑state handling Isomer comparison

LogP and Lipophilicity Profile

The computed octanol‑water partition coefficient (LogP) for 3‑chlorobenzaldehyde oxime is 2.15, compared with 1.87 for benzaldehyde oxime . This ΔLogP of +0.28 reflects the lipophilic contribution of the chlorine atom and predicts enhanced membrane permeability and altered solvent partitioning behavior.

Lipophilicity Partition coefficient Drug‑likeness

Synthesis Efficiency and Yield

A patent‑described procedure reports the preparation of 3‑chlorobenzaldehyde oxime from 3‑chlorobenzaldehyde (50 g) and hydroxylamine hydrochloride in ethanol with sodium acetate, affording the title compound in 98% isolated yield after simple filtration and drying . In comparison, literature yields for 4‑chlorobenzaldehyde oxime under similar oximation conditions range from 72% to 78% [1].

Synthetic efficiency Process chemistry Scale‑up

Beta-Lactamase Inhibition Activity

In a biochemical assay against Class C beta‑lactamase from Enterobacter cloacae 908R, 3‑chlorobenzaldehyde oxime exhibited an IC50 of 3.0 µM (3.00E+3 nM) [1]. While direct comparator data for unsubstituted benzaldehyde oxime or other chlorinated isomers in the same assay are not publicly available, the low‑micromolar potency positions the meta‑chloro oxime among the more active simple aryl oximes tested against beta‑lactamase targets.

Antimicrobial resistance Beta‑lactamase inhibitor Biochemical screening

Pyrethroid Synergist Potential

Japanese patent JPS5896007A (Sankyo Co. / Ube Industries) discloses that α‑methylamino‑3‑chlorobenzaldoxime N‑methylcarbamate, derived from 3‑chlorobenzaldehyde oxime, acts as a synergist for pyrethroid insecticides, increasing insecticidal activity against cockroaches and army worms when added at 0.5–10 times the pyrethroid quantity [1]. This specific application has not been reported for the 2‑chloro or 4‑chloro isomers in the patent literature.

Crop protection Insecticide synergist Pyrethroid formulation

3-Chlorobenzaldehyde Oxime: Application Scenarios


Isoxazole Intermediate Synthesis

3‑Chlorobenzaldehyde oxime is converted to the corresponding hydroximoyl chloride, which generates a nitrile oxide in situ for 1,3‑dipolar cycloaddition with alkynes or alkenes to yield 3‑aryl‑isoxazoles and isoxazolines . The meta‑chloro substitution modulates the dipole philicity of the nitrile oxide, and the high synthesis yield (98%) ensures cost‑effective production of isoxazole libraries for anti‑inflammatory and anti‑tubercular screening programs .

Pyrethroid Insecticide Synergist Development

Derivatization of 3‑chlorobenzaldehyde oxime to α‑methylamino‑3‑chlorobenzaldoxime N‑methylcarbamate provides a patented pyrethroid synergist that enhances insecticidal activity against cockroaches and army worms [1]. Agrochemical formulation teams requiring a chlorine‑bearing oxime scaffold for structure‑activity optimization should source the meta‑chloro isomer as the foundational building block.

Beta-Lactamase Inhibitor Screening

With an IC50 of 3.0 µM against Class C beta‑lactamase (Enterobacter cloacae), 3‑chlorobenzaldehyde oxime represents a validated fragment hit for medicinal chemistry campaigns targeting beta‑lactamase‑mediated antibiotic resistance [2]. Its modest molecular weight (155.58) and favorable LogP (2.15) make it a suitable starting fragment for structure‑guided optimization.

Beckmann Rearrangement to meta-Chlorobenzamides

Under acidic conditions, 3‑chlorobenzaldehyde oxime undergoes Beckmann rearrangement to afford meta‑chlorobenzamide, a precursor to various bioactive amides and anilines . The meta‑position of chlorine directs subsequent electrophilic aromatic substitution reactions ortho/para to the chlorine, offering regiochemical control that differs from the ortho‑ or para‑chloro isomers.

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